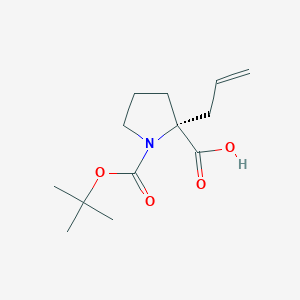

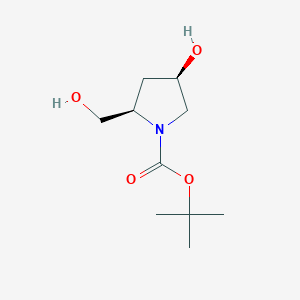

(R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Descripción general

Descripción

“®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid” is a type of pyrrolidine carboxylic acid . Pyrrolidine carboxylic acids are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxylic acid group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine carboxylic acids can participate in a variety of chemical reactions due to the presence of the reactive carboxylic acid group .

Aplicaciones Científicas De Investigación

Antioxidant and Biological Activity

Carboxylic acids derived from plants, including structures related to (R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, have demonstrated significant antioxidant, antimicrobial, and cytotoxic activities. These compounds' bioactivity is attributed to their structural features, such as the number of hydroxyl groups and conjugated bonds, which influence their effectiveness in scavenging free radicals and interacting with microbial strains and cancer cells (Godlewska-Żyłkiewicz et al., 2020).

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core structure in (R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is widely utilized in drug discovery. This nitrogen heterocycle is valued for its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage, which is crucial for the development of compounds with selective biological activities (Li Petri et al., 2021).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is critical for metabolic engineering strategies aiming to enhance microbial robustness. This knowledge aids in developing strains capable of higher yields in bioprocesses, where carboxylic acids are both products and substrates (Jarboe et al., 2013).

Organic Acid Vapours and Corrosion

Carboxylic acids in vapor form, including those structurally similar to (R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, impact the corrosion of metals such as copper. Understanding these effects is crucial for developing strategies to mitigate corrosion in industrial settings, highlighting the significance of organic acids beyond their biological applications (Bastidas & La Iglesia, 2007).

Biotechnological Production and Applications

Lactic acid production from biomass is a prime example of how carboxylic acids serve as feedstocks for biodegradable polymers and green chemistry. Derivatives of lactic acid can be synthesized through both chemical and biotechnological routes, demonstrating the versatility of carboxylic acids in sustainable industrial applications (Gao et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMLHNDSVVOEEH-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375992 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-prop-2-en-1-yl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

144085-23-4 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-prop-2-en-1-yl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-(R)-alpha -allyl-Pro-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)

![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)

![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)

![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)

![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)

![3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B111888.png)

![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B111890.png)